Xanomeline Tartrate: A Technical Guide to its Chemical Properties, Structure, and Signaling Pathways
Xanomeline Tartrate: A Technical Guide to its Chemical Properties, Structure, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanomeline tartrate is a potent and selective muscarinic acetylcholine receptor agonist with a preference for the M1 and M4 subtypes.[1][2] This functional selectivity has positioned it as a compound of significant interest for the therapeutic intervention in neuropsychiatric disorders, including schizophrenia and Alzheimer's disease, where cognitive deficits and psychotic symptoms are prominent features.[][4] This technical guide provides an in-depth overview of the chemical properties, structure, and the intricate signaling pathways modulated by xanomeline tartrate.
Chemical Properties and Structure
Xanomeline tartrate is the tartrate salt of xanomeline. The presence of the tartrate salt improves the compound's stability and handling properties for pharmaceutical development.
Structure
Chemical Name: (2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole[5]
Chemical Formula: C₁₈H₂₉N₃O₇S
Molecular Weight: 431.5 g/mol
CAS Number: 152854-19-8
Structure Image:
Caption: 2D structures of Xanomeline and L-Tartaric Acid.
Physicochemical Properties
A summary of the key physicochemical properties of xanomeline tartrate is presented in the table below.
| Property | Value |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |
| Molecular Formula | C₁₈H₂₉N₃O₇S |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 152854-19-8 |
| SMILES String | CCCCCCOc1nsnc1C2=CCCN(C)C2.C(C(C(=O)O)O)(C(=O)O)O |
| InChI Key | SJSVWTMVMBGIHQ-LREBCSMRSA-N |
| Melting Point | 95.5 °C (crystallized from 2-propanol) |
| Solubility | Soluble in DMSO (200 mg/mL), Water (>100 mg/mL), and a mixture of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (5 mg/mL). |
| Appearance | White to off-white solid powder |
Experimental Protocols for Structural Characterization
While specific, detailed experimental logs for the characterization of every batch of xanomeline tartrate are proprietary, the following sections outline the standard, widely accepted methodologies that would be employed for the structural elucidation and purity assessment of a small organic molecule like xanomeline tartrate.
¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of xanomeline tartrate by analyzing the chemical environment of its hydrogen atoms.
Methodology: A sample of xanomeline tartrate is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution is then placed in a high-field Nuclear Magnetic Resonance (NMR) spectrometer. The resulting spectrum provides information on the chemical shift, integration, and multiplicity of each proton signal, which corresponds to the different types of hydrogen atoms in the molecule. This data is then compared against the expected spectrum for the proposed structure of xanomeline tartrate to confirm its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight of xanomeline and to assess the purity of the sample.
Methodology: A solution of xanomeline tartrate is injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC separates the components of the mixture based on their affinity for the stationary and mobile phases. The eluent from the HPLC column is then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight for the parent compound and any impurities present.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of xanomeline tartrate.
Methodology: A high-quality single crystal of xanomeline tartrate is grown from a suitable solvent. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise coordinates of each atom in the crystal lattice.
Mechanism of Action and Signaling Pathways
Xanomeline is a selective agonist of the M1 and M4 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating neuronal excitability and neurotransmitter release in the central nervous system.
M1 Muscarinic Receptor Signaling Pathway
The M1 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by xanomeline, the following signaling cascade is initiated:
Caption: M1 Receptor Signaling Cascade.
Activation of the M1 receptor by xanomeline leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to increased neuronal excitability and modulation of gene expression.
M4 Muscarinic Receptor Signaling Pathway
The M4 receptor is primarily coupled to the Gi/o family of G-proteins. Activation of the M4 receptor by xanomeline results in an inhibitory effect on neuronal activity through the following pathway:
Caption: M4 Receptor Signaling Cascade.
Upon xanomeline binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). Simultaneously, the liberated Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions (K⁺) and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an overall inhibitory effect.
Conclusion
Xanomeline tartrate's unique pharmacological profile as a selective M1 and M4 muscarinic receptor agonist makes it a compelling molecule in the field of neuropharmacology. Its well-defined chemical structure and properties, combined with its distinct effects on key neuronal signaling pathways, underscore its therapeutic potential for treating complex neuropsychiatric disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this promising compound. Further research into the nuanced downstream effects and potential for biased agonism will continue to refine our understanding of xanomeline's full therapeutic capabilities.
